Dimethyl 5-((5-(3,4-dimethylphenyl)thieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((5-(3,4-dimethylphenyl)thieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-((5-(3,4-dimethylphenyl)thieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Dimethyl 5-((5-(3,4-dimethylphenyl)thieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 5-((5-(3,4-dimethylphenyl)thieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-((5-(4-methylphenyl)thieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate
- Dimethyl 5-((6-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate
- Diethyl 5-((5-phenylthieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate
Uniqueness
Dimethyl 5-((5-(3,4-dimethylphenyl)thieno(2,3-D)pyrimidin-4-YL)oxy)isophthalate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds . This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C24H20N2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
dimethyl 5-[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H20N2O5S/c1-13-5-6-15(7-14(13)2)19-11-32-22-20(19)21(25-12-26-22)31-18-9-16(23(27)29-3)8-17(10-18)24(28)30-4/h5-12H,1-4H3 |
InChI Key |
JEYOFOINWGCXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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